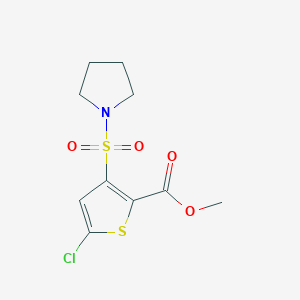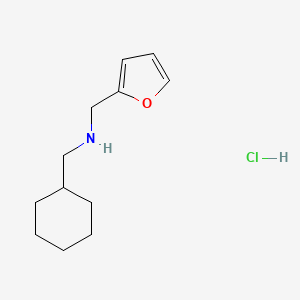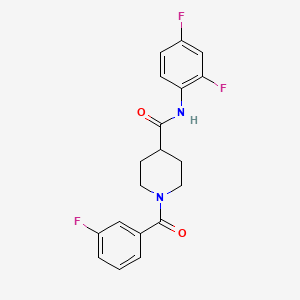
methyl 5-chloro-3-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate
Overview
Description
Methyl 5-chloro-3-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound belongs to the class of sulfonamides and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate involves the inhibition of carbonic anhydrase. This enzyme plays a crucial role in the regulation of acid-base balance in the body by catalyzing the reversible hydration of carbon dioxide to form bicarbonate and hydrogen ions. By inhibiting this enzyme, methyl 5-chloro-3-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate disrupts this process, leading to a decrease in the levels of bicarbonate ions and an increase in the levels of hydrogen ions in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 5-chloro-3-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate are mainly related to its inhibition of carbonic anhydrase. This compound has been found to be effective in the treatment of various diseases that are characterized by an imbalance in acid-base balance, such as glaucoma, epilepsy, and osteoporosis. It has also been found to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities, although the exact mechanisms underlying these effects are not well understood.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 5-chloro-3-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate in lab experiments include its potent inhibition of carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the study of methyl 5-chloro-3-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate. One direction is the development of new derivatives of this compound that exhibit improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the potential use of this compound in the treatment of various diseases, such as glaucoma, epilepsy, and osteoporosis. Additionally, further studies are needed to elucidate the exact mechanisms underlying the antibacterial, antifungal, antitumor, and anti-inflammatory activities of this compound.
Scientific Research Applications
Methyl 5-chloro-3-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate has been extensively studied for its potential use in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory activities. It has also been found to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
properties
IUPAC Name |
methyl 5-chloro-3-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S2/c1-16-10(13)9-7(6-8(11)17-9)18(14,15)12-4-2-3-5-12/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWHUEFNUAMUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4446199.png)
![7-cyclohexyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446206.png)
![N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4446208.png)
![ethyl 4-[(5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4446229.png)

amine dihydrochloride](/img/structure/B4446249.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B4446257.png)
![N-(2-methoxy-1-methylethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446261.png)

![N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4446275.png)
![3-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446283.png)
![N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446290.png)